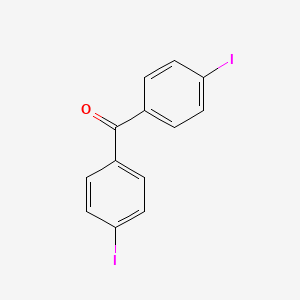

Bis(4-iodophenyl)methanone

Description

The exact mass of the compound 4,4'-Diiodobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHPJJBHNBGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292937 | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-56-8 | |

| Record name | Bis(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of bis(4-iodophenyl)methanone

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key diarylketone scaffold and a valuable intermediate in organic synthesis, particularly in the development of novel polymers, and pharmaceutical agents. Its symmetrical structure, featuring two iodophenyl groups, offers reactive sites for a variety of cross-coupling reactions, making it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the essential analytical techniques for its thorough characterization. The methodologies presented herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Importance of this compound

The utility of this compound in synthetic chemistry stems from the presence of two iodine atoms at the para positions of the phenyl rings. These iodine moieties serve as excellent leaving groups in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with tailored electronic and steric properties. Consequently, this compound is a sought-after precursor for materials with interesting photophysical properties and for biologically active molecules.

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classical yet highly effective method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. The specific choice of reagents and reaction conditions is critical to achieving a high yield and purity of the target molecule. This guide will focus on a well-established protocol utilizing 4-iodobenzoyl chloride and iodobenzene.

Synthetic Protocol: A Validated Approach

The synthesis of this compound can be efficiently accomplished via the Friedel-Crafts acylation of iodobenzene with 4-iodobenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, abstracts the chloride from 4-iodobenzoyl chloride to generate the acylium ion. This electrophile then attacks the electron-rich iodobenzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting arenium ion rearomatizes the ring and yields the desired this compound.

DOT Diagram of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Procedure

Materials:

-

4-Iodobenzoyl chloride (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Anhydrous aluminum chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 eq) and iodobenzene (1.2 eq) in anhydrous dichloromethane.

-

Add the solution of the acid chloride and iodobenzene dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white solid.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158-161 °C |

| Solubility | Soluble in dichloromethane, chloroform, acetone; sparingly soluble in ethanol |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. For this compound, the spectrum is expected to be simple due to the molecule's symmetry.

-

Expected Chemical Shifts (in CDCl₃):

-

Two doublets in the aromatic region (approximately δ 7.6-7.9 ppm). These correspond to the protons on the two phenyl rings. The protons ortho to the carbonyl group will be downfield compared to the protons ortho to the iodine atom due to the electron-withdrawing nature of the carbonyl group.

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

A signal for the carbonyl carbon (C=O) around δ 194-196 ppm.

-

Signals for the aromatic carbons in the range of δ 128-142 ppm. The carbon attached to the iodine (ipso-carbon) will have a distinct chemical shift.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

A strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1640-1660 cm⁻¹.

-

C-I stretching vibrations may be observed in the far-IR region (around 500-600 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations will also be present.

-

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺):

-

The exact mass of this compound (C₁₃H₈I₂O) is 433.87 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 434.

-

DOT Diagram of the Characterization Workflow

Caption: A schematic of the analytical workflow for the characterization of this compound.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic and analytical protocol is ensured by several key factors:

-

Reproducibility: The Friedel-Crafts acylation is a well-documented and robust reaction. By carefully controlling the stoichiometry of the reagents and the reaction temperature, consistent yields and purity can be achieved.

-

Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, IR, MS, and melting point) provides a comprehensive and cross-validated confirmation of the product's identity and purity. Any significant deviation in one technique would be flagged by the others.

-

Purity Assessment: The final recrystallization step is crucial for removing any unreacted starting materials or byproducts. The sharpness of the melting point range is a good indicator of the purity of the final compound.

Conclusion

This guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. By following the described protocols, researchers can confidently prepare this versatile building block for their synthetic endeavors. The emphasis on thorough characterization ensures the quality and reliability of the material, which is paramount for its successful application in the development of new materials and pharmaceuticals.

A Comprehensive Guide to the Spectroscopic Analysis of Bis(4-iodophenyl)methanone

Abstract: This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the characterization of bis(4-iodophenyl)methanone (4,4'-diiodobenzophenone). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting each method as a self-validating system for structural elucidation and purity assessment.

Introduction: The Significance of this compound

This compound is a diaryl ketone featuring a central carbonyl bridge flanked by two para-iodinated phenyl rings. Its molecular formula is C₁₃H₈I₂O, and it possesses a molecular weight of approximately 434.01 g/mol [1]. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel polymers, photosensitizers, and pharmaceutical intermediates. The presence of two iodine atoms makes it an excellent substrate for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the construction of more complex molecular architectures[2].

Given its role as a precursor, rigorous structural confirmation and purity analysis are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide will elucidate how each technique offers a unique piece of the structural puzzle, culminating in an unambiguous characterization of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetric nature and the substitution pattern of the aromatic rings.

Expertise & Experience: The Rationale

The key to interpreting the NMR spectra of this molecule is recognizing its C₂ᵥ symmetry. The two (4-iodophenyl) groups are chemically equivalent. This means that corresponding protons and carbons on each ring will have the same chemical shift, significantly simplifying the spectra. The electron-withdrawing nature of the central carbonyl group and the electronic effects of the iodine atoms are the primary determinants of the observed chemical shifts.

Proton (¹H) NMR Spectroscopy

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference[3].

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the aromatic multiplets.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay (d1): 2 seconds.

-

Pulse angle: 45 degrees.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.

Data Interpretation Due to the molecule's symmetry, only two signals are expected in the aromatic region.

-

The protons ortho to the electron-withdrawing carbonyl group are deshielded and will appear further downfield.

-

The protons meta to the carbonyl group (and ortho to the iodine) are less deshielded and will appear further upfield.

-

Both signals will appear as doublets due to coupling with their single aromatic neighbor (ortho-coupling, ³JHH ≈ 8-9 Hz).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-ortho (to C=O) | 7.75 - 7.85 | Doublet (d) | ~8.4 |

| H-meta (to C=O) | 7.55 - 7.65 | Doublet (d) | ~8.4 |

Note: These shifts are predictive and based on data from structurally similar compounds such as (4-bromophenyl)(morpholino)methanone and bis(4-fluorophenyl)-methanone[4][5].

Carbon-¹³ (¹³C) NMR Spectroscopy

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, which operates at ~100 MHz for ¹³C nuclei.

-

Acquisition Parameters:

-

Mode: Proton-decoupled (to produce singlets for all carbons).

-

Number of scans: 512-1024 (or more, as ¹³C is significantly less sensitive than ¹H).

-

Relaxation delay (d1): 2-5 seconds.

-

-

Processing: Process the FID as with ¹H NMR. Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm[3].

Data Interpretation The symmetry of the molecule limits the number of unique carbon environments to five.

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield. For diaryl ketones, this signal is typically found in the δ 190-196 ppm region[3].

-

Ipso-Carbon (C-C=O): The aromatic carbon directly attached to the carbonyl group.

-

Aromatic CH (ortho to C=O): The carbons bearing protons ortho to the carbonyl.

-

Aromatic CH (meta to C=O): The carbons bearing protons meta to the carbonyl.

-

Ipso-Carbon (C-I): The aromatic carbon directly attached to iodine. The "heavy atom effect" of iodine causes this carbon to be shielded relative to other substituted aromatic carbons, shifting it significantly upfield. A signal around δ 96 ppm for a C-I has been reported for a similar structure[4].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-C=O (ipso) | ~137 |

| CH (ortho to C=O) | ~132 |

| CH (meta to C=O) | ~131 |

| C-I (ipso) | ~101 |

Note: These shifts are predictive, informed by data for related compounds[4][6].

Caption: Standard workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy: Infrared (IR)

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Expertise & Experience: The Rationale

For this compound, the most telling feature is the carbonyl (C=O) group of the ketone. This bond has a strong dipole moment and its stretching vibration produces a sharp, intense absorption band that is difficult to miss[7]. Its precise frequency is diagnostic and confirms the presence of an aromatic ketone. Other vibrations, such as aromatic C=C and C-H stretches, provide confirmatory evidence of the overall structure.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation The spectrum is analyzed by identifying key absorption bands and assigning them to specific molecular vibrations.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of aromatic rings. |

| Ketone C=O Stretch | 1665 - 1650 | Strong, Sharp | Diagnostic for a diaryl ketone. Conjugation with the phenyl rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | A series of sharp peaks confirms the aromatic framework. |

| C-I Stretch | 600 - 500 | Medium | Confirms the presence of the carbon-iodine bond. This may be in the fingerprint region and harder to assign definitively. |

Note: The C=O stretch is the most important peak for identification. Its presence in the specified range is strong evidence for the benzophenone core[3][8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining the molecular weight and can offer structural insights through analysis of fragmentation patterns.

Expertise & Experience: The Rationale

For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula (C₁₃H₈I₂O) by providing a highly accurate mass measurement. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The bond between the aromatic ring and the carbonyl group, as well as the C-I bond, are likely points of cleavage.

Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer. ESI is a soft ionization technique that typically yields the intact molecular ion, often as an adduct ([M+H]⁺ or [M+Na]⁺).

-

Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of a TOF or Orbitrap analyzer allows for mass measurements with an accuracy of <5 ppm.

-

Data Analysis:

Data Interpretation

| Ion | Formula | Calculated m/z | Assignment |

| [M]⁺ | C₁₃H₈I₂O | 433.87 | Molecular Ion |

| [M-I]⁺ | C₁₃H₈IO | 306.97 | Loss of an iodine radical |

| [C₇H₄IO]⁺ | C₇H₄IO | 230.93 | 4-iodobenzoyl cation (a common fragment for benzophenones) |

| [C₆H₄I]⁺ | C₆H₄I | 202.94 | 4-iodophenyl cation |

Note: Iodine has only one major isotope (¹²⁷I), so the isotopic pattern will be simple, unlike compounds containing chlorine or bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the conjugated system present in this compound.

Expertise & Experience: The Rationale

The benzophenone core is a well-studied chromophore. Its UV spectrum is characterized by two main types of electronic transitions:

-

π → π* transitions: These are high-energy, high-intensity absorptions associated with the aromatic system.

-

n → π* transition: This is a lower-energy, lower-intensity absorption involving the non-bonding (n) electrons on the carbonyl oxygen and the π* anti-bonding orbital of the carbonyl group[10]. This transition is formally forbidden and thus has a low molar absorptivity.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). A concentration in the micromolar (µM) range is typical.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Data Interpretation The UV spectrum of benzophenone derivatives typically shows several absorption bands[11].

-

An intense band around 250-260 nm corresponding to a π → π* transition of the conjugated aromatic system.

-

A weak, broad band around 330-350 nm corresponding to the forbidden n → π* transition of the carbonyl group[10]. The position of this band is sensitive to solvent polarity; it undergoes a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding with the carbonyl oxygen[10].

Summary and Conclusion

The multi-technique spectroscopic analysis provides a robust and self-validating characterization of this compound. NMR spectroscopy confirms the C-H framework and the molecule's symmetry, IR spectroscopy identifies the key carbonyl functional group, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Together, these methods provide an unambiguous structural fingerprint, ensuring the material's identity and quality for its intended applications in research and development.

References

- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR [m.chemicalbook.com]

- 6. Bis(4-fluorophenyl)-methanone(345-92-6) 13C NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Iodoacetophenone [webbook.nist.gov]

- 9. PubChemLite - this compound (C13H8I2O) [pubchemlite.lcsb.uni.lu]

- 10. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Bis(4-iodophenyl)methanone synthesis via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of Bis(4-iodophenyl)methanone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable diaryl ketone intermediate. The synthesis is achieved through the classic Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry. This document delves into the underlying mechanistic principles, provides a detailed and validated experimental protocol, discusses strategies for optimization and troubleshooting, and outlines essential safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a successful and reproducible synthetic outcome.

Theoretical Foundation: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction.[1][2] It facilitates the introduction of an acyl group (R-C=O) onto an aromatic ring, yielding an aryl ketone. The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

The synthesis of this compound involves the acylation of iodobenzene with 4-iodobenzoyl chloride. The mechanism proceeds through several distinct steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (4-iodobenzoyl chloride) by coordinating with the chlorine atom. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant that attacks the aromatic ring.[4]

-

Electrophilic Attack: The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.[5]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation restores the stable aromatic system and yields the final ketone product.[1][3] The AlCl₃ catalyst is regenerated in this step.

However, a critical distinction from Friedel-Crafts alkylation is that the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product against further acylation and necessitates the use of stoichiometric or greater amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[1]

Causality of Reagent and Substrate Choice

-

Iodobenzene (Substrate): As a halogen, the iodine atom is an ortho-, para-directing group due to the resonance effect of its lone pairs. However, it is also a deactivating group because of its strong inductive electron-withdrawing effect. This deactivation makes iodobenzene less reactive than benzene, requiring robust reaction conditions.[6] The steric bulk of the incoming acylium ion and the iodine atom favors substitution at the para-position, leading to the desired 4,4'-disubstituted product.[7][8]

-

4-Iodobenzoyl Chloride (Acylating Agent): This reagent provides the second iodophenyl moiety and the carbonyl bridge. Its chloride form is highly reactive towards Lewis acids for generating the necessary acylium ion.[9][10]

-

Aluminum Chloride (Catalyst): AlCl₃ is a powerful Lewis acid highly effective at generating acylium ions from acyl chlorides.[3] Its use in stoichiometric amounts is essential to drive the reaction to completion due to product-catalyst complexation.[1]

Caption: The three-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Iodobenzene | C₆H₅I | 204.01 | 10.2 g (5.6 mL) | 50.0 | 2.5 |

| 4-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 5.33 g | 20.0 | 1.0 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 3.20 g | 24.0 | 1.2 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove residual moisture.[11]

-

Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to an inert gas (Argon or Nitrogen) line to maintain an anhydrous atmosphere.[11]

-

-

Reagent Charging:

-

In the flask, dissolve iodobenzene (10.2 g) in 50 mL of anhydrous dichloromethane.

-

Begin stirring and cool the solution to 0 °C using an ice-water bath.

-

Once cooled, carefully and portion-wise add anhydrous aluminum chloride (3.20 g) to the stirred solution. The addition is exothermic and may cause HCl gas evolution if trace moisture is present.

-

-

Addition of Acylating Agent:

-

Dissolve 4-iodobenzoyl chloride (5.33 g) in 50 mL of anhydrous dichloromethane in the dropping funnel.

-

Add the 4-iodobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12]

-

-

Work-up and Quenching:

-

After the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Very slowly and carefully quench the reaction by pouring the mixture onto ~100 g of crushed ice in a beaker. This step is highly exothermic and will generate HCl gas.[13]

-

Add ~10 mL of concentrated HCl to the ice mixture to fully hydrolyze the aluminum complexes.

-

Transfer the entire mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude solid product can be purified by recrystallization. A suitable solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and collect the purified product by vacuum filtration.[13]

-

-

Characterization:

-

Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. The expected melting point is around 158-162 °C.[14]

-

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting and Optimization

Low yields or the formation of side products are common challenges in Friedel-Crafts acylations, particularly with deactivated substrates.[11]

-

Issue: Low Yield:

-

Cause: Insufficiently anhydrous conditions. Water deactivates the AlCl₃ catalyst.[11]

-

Solution: Ensure all glassware is meticulously dried and use high-purity, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.

-

Cause: Deactivation of the iodobenzene ring.

-

Solution: The reaction may require gentle heating (e.g., reflux in DCM at ~40°C) or a longer reaction time to improve conversion. However, higher temperatures can also promote side reactions.[11]

-

-

Issue: Side Product Formation:

-

Cause: Disproportionation or rearrangement. Under harsh conditions, iodine atoms can migrate, leading to the formation of di-iodobenzenes.[6][15]

-

Solution: Maintain a controlled reaction temperature. Lowering the temperature can often suppress these side reactions.[6]

-

Cause: Polysubstitution. While the acyl group is deactivating and generally prevents this, it's a theoretical possibility under forcing conditions.[4]

-

Solution: Use of a large excess of the substrate (iodobenzene) can favor mono-acylation.

-

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood and wear gloves, safety goggles, and a lab coat.[11]

-

4-Iodobenzoyl Chloride: Corrosive and a lachrymator (causes tears). It will react with moisture in the air. Handle with care in a fume hood.[16]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.[11]

-

Quenching: The workup procedure involving ice is highly exothermic and releases large volumes of HCl gas. This must be done slowly and cautiously in a fume hood.

Conclusion

The Friedel-Crafts acylation provides a reliable and direct route for the synthesis of this compound from iodobenzene and 4-iodobenzoyl chloride. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the nature of the deactivated aromatic substrate, is paramount. By adhering to strict anhydrous conditions, carefully controlling reaction parameters, and observing all safety precautions, researchers can achieve high yields of the desired product. This technical guide offers a robust framework for the successful execution of this important synthetic transformation.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]

- 9. 4-Iodobenzoyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-インドベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bis(4-fluorophenyl)-methanone synthesis - chemicalbook [chemicalbook.com]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. 4-Iodobenzoyl chloride | CAS#:1711-02-0 | Chemsrc [chemsrc.com]

Physical and chemical properties of bis(4-iodophenyl)methanone

An In-depth Technical Guide to Bis(4-iodophenyl)methanone

Introduction

This compound, also known as 4,4'-diiodobenzophenone, is a halogenated aromatic ketone. Its molecular structure, featuring a central carbonyl group flanked by two iodophenyl rings, makes it a valuable intermediate and building block in various fields of chemical synthesis. The presence of two iodine atoms provides reactive sites for a multitude of cross-coupling reactions, while the benzophenone core imparts specific photochemical and physical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,4'-Diiodobenzophenone | [1] |

| CAS Number | 5630-56-8 | [1][2] |

| Molecular Formula | C13H8I2O | [1][2] |

| Molecular Weight | 434.01 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Monoisotopic Mass | 433.86646 Da | [1][4] |

| Purity | 97% | [3] |

| InChI | InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | [4] |

| InChIKey | HFRHPJJBHNBGBD-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | [2] |

Synthesis and Reactivity

Synthesis: Friedel-Crafts Acylation

A primary and industrially significant method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

The general mechanism involves the formation of a highly reactive acylium ion, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[6] The carbonyl group of the resulting ketone is deactivating, which advantageously prevents further acylation of the product.[6]

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.[7]

-

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), via a syringe.

-

Reactant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-iodobenzoyl chloride in the same anhydrous solvent to the stirred suspension.

-

Addition of Arene: Following the addition of the acyl chloride, add iodobenzene dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The iodine substituents on the phenyl rings are key to the reactivity of this compound. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups, making this molecule a versatile precursor for the synthesis of more complex structures, including polymers and pharmacologically active molecules.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption peak is expected in the region of 1650-1700 cm⁻¹, which is characteristic of a diaryl ketone carbonyl group. The conjugation with the aromatic rings slightly lowers the frequency compared to a non-conjugated ketone.[8]

-

C-I Stretch: The carbon-iodine bond will exhibit a stretching vibration in the fingerprint region, typically below 600 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon double bond stretching within the aromatic rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) would be anticipated, corresponding to the protons ortho and meta to the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the δ 190-200 ppm range), the ipso-carbons attached to the iodine atoms, and the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of this compound (434.01 g/mol ) is expected.[1][2] The presence of two iodine atoms will result in a characteristic isotopic pattern.

-

Fragmentation: Common fragmentation pathways may involve the loss of iodine atoms and cleavage around the carbonyl group.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Applications

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Organic Synthesis

As previously mentioned, the two iodine atoms serve as excellent handles for a variety of cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Polymer Chemistry and Materials Science

The benzophenone core is a well-known photoinitiator.[10] Derivatives of benzophenone can be used in photopolymerization processes, such as those used in 3D printing and the curing of coatings and adhesives.[10] The introduction of heavy atoms like iodine can influence the photochemical properties, potentially leading to the development of novel photoinitiators with tailored absorption characteristics and initiation efficiencies. Furthermore, this compound can be used as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and flame retardant properties.

Drug Development

The diaryl ketone scaffold is present in a number of biologically active molecules. The ability to functionalize the iodinated positions of this compound provides a platform for the synthesis of libraries of compounds for screening in drug discovery programs. The iodine atoms can also be replaced with radioisotopes of iodine, making it a potential precursor for the development of radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.[11]

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound with a rich chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important building block in organic synthesis, polymer chemistry, and materials science. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a foundation for its effective use in research and development.

References

- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5630-56-8 | FAA63056 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C13H8I2O) [pubchemlite.lcsb.uni.lu]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-iodophenyl)methanone (CAS: 5630-56-8)

This guide provides a comprehensive technical overview of Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and potential applications, with a strong emphasis on experimental causality and practical insights.

Introduction: The Significance of a Dihalogenated Benzophenone

This compound is a symmetrical diaryl ketone featuring a central carbonyl group flanked by two para-iodinated phenyl rings. The benzophenone core is a prevalent scaffold in medicinal chemistry and polymer science, and the introduction of iodine atoms at the 4 and 4' positions imparts unique reactivity to the molecule. The carbon-iodine bond is the most labile among the carbon-halogen bonds, making this compound a valuable precursor for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide will explore the fundamental characteristics of this compound and its potential as a versatile building block in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5630-56-8 | |

| Molecular Formula | C₁₃H₈I₂O | --INVALID-LINK-- |

| Molecular Weight | 434.01 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid, likely crystalline, ranging from white to off-white or pale yellow. | Inferred from related benzophenones |

| Melting Point | Not experimentally determined. Expected to be in the range of 170-210 °C. For comparison, the melting point of 4,4'-dibromobenzophenone is 171-174 °C[1], and that of 4,4'-dihydroxybenzophenone is 213-215 °C.[2] | Inferred |

| Boiling Point | Not experimentally determined at atmospheric pressure due to the high molecular weight and potential for decomposition. | Inferred |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and hot toluene.[1] | Inferred |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (predicted in CDCl₃, 400 MHz), two distinct signals corresponding to the aromatic protons are expected:

-

δ ~7.8-8.0 ppm (d, 4H): This downfield doublet is assigned to the four aromatic protons ortho to the carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons.

-

δ ~7.5-7.7 ppm (d, 4H): This upfield doublet corresponds to the four aromatic protons ortho to the iodine atoms.

The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a para-disubstituted benzene ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum (in CDCl₃, 100 MHz) would likely exhibit the following signals:

-

δ ~195-197 ppm: The carbonyl carbon, which is typically found in this region for diaryl ketones.

-

δ ~138-140 ppm: The ipso-carbons attached to the carbonyl group.

-

δ ~131-133 ppm: The aromatic carbons ortho to the carbonyl group.

-

δ ~129-131 ppm: The aromatic carbons ortho to the iodine atoms.

-

δ ~95-100 ppm: The ipso-carbons attached to the iodine atoms. The heavy atom effect of iodine causes a significant upfield shift for the carbon to which it is attached.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

~1650-1670 cm⁻¹ (strong): This prominent band is due to the C=O stretching vibration of the diaryl ketone.

-

~1580-1600 cm⁻¹ and ~1480-1500 cm⁻¹ (medium to strong): These absorptions correspond to the C=C stretching vibrations within the aromatic rings.

-

~800-850 cm⁻¹ (strong): This band is indicative of the out-of-plane C-H bending of the para-disubstituted benzene rings.

-

~480-550 cm⁻¹ (weak to medium): This region may contain the C-I stretching vibration.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the carbonyl carbon.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible and efficient synthesis of this compound involves the Friedel-Crafts acylation of iodobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for similar Friedel-Crafts acylations and should be optimized for the specific reactants.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve 4-iodobenzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

Electrophilic Aromatic Substitution: To the resulting mixture, add iodobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the two carbon-iodine bonds, which are susceptible to a variety of cross-coupling reactions. The electron-withdrawing nature of the central carbonyl group can also influence the reactivity of the aromatic rings.

Cross-Coupling Reactions

The C-I bond is significantly weaker than C-Br and C-Cl bonds, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules.

Caption: Key cross-coupling reactions involving this compound.

These reactions are instrumental in the synthesis of novel materials and potential therapeutic agents. For instance, the resulting biaryl ketones from Suzuki coupling are important structural motifs in many biologically active compounds.

Potential Applications

While specific applications of this compound are not extensively documented, its structural features suggest its utility in several areas:

-

Polymer Chemistry: As a di-functional monomer, it can be used in the synthesis of high-performance polymers. The benzophenone moiety is known to impart thermal stability and desirable mechanical properties to polymers.

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The iodo-substituents can serve as handles for further functionalization to generate libraries of compounds for drug discovery. Halogenated benzophenones, in particular, have shown promise as anticancer agents.[8]

-

Materials Science: The introduction of heavy iodine atoms can influence the photophysical properties of the molecule, suggesting potential applications in organic electronics and as a component in photosensitive materials.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Hazards: Based on related compounds, it may cause skin and eye irritation. The toxicological properties have not been thoroughly investigated.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its key feature is the presence of two reactive carbon-iodine bonds on a stable benzophenone scaffold. This combination allows for its use as a precursor in a variety of cross-coupling reactions, enabling the synthesis of complex and potentially bioactive molecules. While some experimental data for this specific compound are lacking, its properties and reactivity can be reliably inferred from its structural analogs. Further research into the applications of this compound in medicinal chemistry and materials science is warranted and holds significant promise.

References

- 1. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]

- 2. 611-99-4 CAS MSDS (4,4'-Dihydroxybenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Bis(4-iodophenyl)methanone molecular structure and formula

An In-Depth Technical Guide to Bis(4-iodophenyl)methanone

Introduction: Strategic Importance in Synthetic Chemistry

This compound, also known as 4,4'-diiodobenzophenone, is a diaryl ketone of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a central benzophenone core symmetrically substituted with iodine atoms at the para positions, makes it an exceptionally valuable and versatile building block.

The strategic placement of the iodo groups provides two reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual functionality allows for the programmed, stepwise, or simultaneous construction of complex molecular architectures. The benzophenone core itself imparts unique photophysical properties and structural rigidity, making derivatives of this molecule prime candidates for novel polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, a validated synthetic protocol, and the analytical techniques required for its unequivocal identification.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting physical properties. This compound is a symmetrical molecule where a carbonyl group bridges two phenyl rings, each bearing an iodine atom in the position para to the carbonyl bridge.

Molecular Formula: C₁₃H₈I₂O[1]

Structure:

Figure 1: 2D structure of this compound.

The dihedral angle between the two phenyl rings is a key structural parameter, influencing the molecule's conformation and crystal packing. In related benzophenone structures, this angle is typically around 52-54°, preventing full coplanarity and conjugation across the entire molecule.[2] This twisted conformation has significant implications for the electronic and photophysical properties of its derivatives.

All essential quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4,4'-Diiodobenzophenone | PubChem[1] |

| CAS Number | 5630-56-8 | PubChem[1] |

| Molecular Weight | 434.01 g/mol | PubChem[1] |

| Exact Mass | 433.86646 Da | PubChem[1] |

| Appearance | Off-white to yellow solid | (Typical) |

| Melting Point | ~214 °C | PubChem[1] |

Synthesis of this compound

The synthesis of diaryl ketones is a cornerstone of organic chemistry. For this compound, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3][4]

The causality behind this choice of reaction is twofold: the high reliability of the Friedel-Crafts acylation for forming aryl ketones and the commercial availability of the starting materials. Unlike the corresponding alkylation reaction, the acylation is not prone to carbocation rearrangements and the product is deactivated towards further substitution, preventing polysubstitution.[5]

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The diagram below outlines the logical flow for the synthesis of this compound from iodobenzene and a suitable acylating agent like phosgene or its equivalent, carbon tetrachloride.

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a standard, validated procedure for Friedel-Crafts acylation, adapted for this specific target.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add iodobenzene (2.0 equivalents). If a solvent is desired, carbon disulfide (CS₂) is a traditional choice, although dichloromethane (DCM) can also be used.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Causality: The Lewis acid is highly reactive with atmospheric moisture; anhydrous conditions are critical. The slight excess of catalyst ensures complete reaction as some will be complexed by the product ketone.

-

Acylating Agent Addition: While maintaining the temperature, slowly add carbon tetrachloride (CCl₄, 1.0 equivalent) dropwise via an addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC. Causality: CCl₄ serves as a phosgene equivalent. The reaction with two molecules of iodobenzene, driven by the Lewis acid, forms the diaryl ketone.

-

Reaction Quench and Hydrolysis: After completion, cool the reaction mixture back to 0 °C and cautiously pour it over a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes. Causality: This step hydrolyzes the aluminum chloride-ketone complex, precipitating the crude product and moving the aluminum salts into the aqueous phase.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid. The product can be purified either by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound.

Spectroscopic Characterization and Validation

Unequivocal structural confirmation is paramount. The following spectroscopic data are characteristic of this compound and serve as a self-validating system for the synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most diagnostic feature of a diaryl ketone is its carbonyl (C=O) stretching vibration.

-

C=O Stretch: A strong, sharp absorption peak is expected in the range of 1650-1670 cm⁻¹ . The conjugation of the carbonyl group with both aromatic rings lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). For benzophenone itself, this peak appears at 1652 cm⁻¹.[6]

-

Aromatic C=C Stretches: Medium to weak absorptions around 1580-1600 cm⁻¹ .

-

Aromatic C-H Stretches: Peaks appearing just above 3000 cm⁻¹ .

-

C-I Stretch: A weak absorption in the far-infrared region, typically ~500-600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Due to the C₂ᵥ symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified.

-

¹H NMR: The spectrum will show two distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 4 protons.

-

Signal 1 (δ ≈ 7.8 ppm, doublet): These are the two pairs of protons ortho to the electron-withdrawing carbonyl group (Hₐ). They are deshielded and appear further downfield.

-

Signal 2 (δ ≈ 7.2 ppm, doublet): These are the two pairs of protons ortho to the iodine atoms (Hₑ). They are less deshielded and appear further upfield.

-

The signals will appear as doublets due to coupling with their adjacent protons, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz).

-

-

¹³C NMR: The spectrum will display four signals for the aromatic carbons and one for the carbonyl carbon.

-

Carbonyl Carbon (C=O): δ ≈ 194-196 ppm.[7]

-

Quaternary Carbon (C-C=O): δ ≈ 137-139 ppm.

-

Quaternary Carbon (C-I): δ ≈ 96-98 ppm. The heavy iodine atom causes a significant upfield shift for the carbon it is attached to.[8]

-

Aromatic CH (ortho to C=O): δ ≈ 131-133 ppm.

-

Aromatic CH (ortho to I): δ ≈ 137-138 ppm.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z ≈ 434 , corresponding to the molecular weight of the compound (C₁₃H₈¹²⁷I₂O).[1]

-

Key Fragmentation Patterns: Electron impact (EI) ionization will induce characteristic fragmentation.

-

Acylium Ion: A prominent peak at m/z = 231 corresponding to the [I-C₆H₄-CO]⁺ fragment, resulting from the cleavage of the C-C bond between the carbonyl and one of the phenyl rings. This is a very common and stabilizing fragmentation for ketones.[9][10]

-

Loss of Iodine: A peak at m/z = 307 ([M-I]⁺) corresponding to the loss of a single iodine radical.

-

Iodophenyl Cation: A peak at m/z = 204 corresponding to the [I-C₆H₄]⁺ fragment.

-

Applications in Research and Development

The utility of this compound stems directly from its structure. The two C-I bonds are ideal substrates for metal-catalyzed cross-coupling reactions. This allows researchers to:

-

Synthesize Conjugated Polymers: Sequential or simultaneous coupling reactions (e.g., Suzuki coupling with diboronic esters) can generate highly conjugated polymers with benzophenone units, which are investigated for their electronic and optical properties in materials science.

-

Develop Novel Pharmacophores: The diaryl ketone scaffold is present in many biologically active molecules. Using this compound as a starting point, medicinal chemists can perform dual coupling reactions to rapidly build libraries of complex molecules for screening as potential drug candidates.[11]

-

Create Photosensitive Probes: The benzophenone core is a well-known photosensitizer. Derivatives can be synthesized for use in photolabeling and other chemical biology applications.

References

- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Bis(4-iodophenyl)methanone in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of bis(4-iodophenyl)methanone, a key intermediate in various synthetic and pharmaceutical applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers insights based on analogous compounds, and provides a detailed protocol for empirical solubility determination.

Introduction: The Significance of Solubility in a Research Context

This compound, also known as 4,4'-diiodobenzophenone, is a diarylketone with a molecular structure featuring a central carbonyl group flanked by two iodinated phenyl rings.[1] Its utility in organic synthesis, particularly in the formation of complex polymers and as a precursor for various pharmaceutical compounds, is significant. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound provides key insights into its expected solubility profile.

-

Molecular Structure and Polarity: The molecule possesses a central carbonyl group (C=O) which introduces a degree of polarity due to the electronegativity difference between carbon and oxygen. However, the bulk of the molecule consists of two large, nonpolar iodophenyl rings.[1][3] These aromatic rings contribute significantly to the overall nonpolar character of the compound. The presence of iodine, a large and polarizable halogen, further influences intermolecular interactions, primarily through London dispersion forces.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are:

-

Dipole-dipole interactions: Arising from the polar carbonyl group.

-

London dispersion forces: Significant due to the large electron clouds of the iodine atoms and the aromatic rings.

-

Potential for weak hydrogen bonding: The oxygen of the carbonyl group can act as a hydrogen bond acceptor with protic solvents.[4]

-

Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with moderate to low polarity.

Caption: Molecular structure of this compound.

Inferred Solubility Profile from Analogous Compounds

A close analog, 4,4'-dibromobenzophenone , is reported to be soluble in ethanol, 2-propanol, acetone, and toluene, and miscible with water.[5] Another related compound, benzophenone , is practically insoluble in water but more soluble in organic solvents.[6] The solubility of benzophenone in various pure solvents, including alcohols, esters, and acetonitrile, has been measured and generally increases with temperature.[7]

Given that iodine is larger and more polarizable than bromine, it is expected that this compound will have a similar or slightly enhanced solubility in nonpolar and moderately polar organic solvents compared to its dibromo-analog. The large, hydrophobic nature of the molecule suggests poor solubility in water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar surface area of the iodophenyl rings dominates over the polarity of the central carbonyl group.[3] |

| Methanol | High | Slightly Soluble | The hydroxyl group can interact with the carbonyl, but the nonpolar bulk of the molecule limits solubility.[4] |

| Ethanol | High | Soluble | Similar to methanol, but the slightly lower polarity may improve solubility.[5] |

| Acetone | Medium | Soluble | A polar aprotic solvent that can effectively solvate the carbonyl group without the steric hindrance of extensive hydrogen bonding networks.[5] |

| Toluene | Low | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the iodophenyl rings.[5] |

| Hexane | Low | Sparingly Soluble | While nonpolar, the lack of aromaticity may lead to less favorable interactions compared to toluene. |

| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and solvate a range of polarities. |

| Chloroform | Medium | Soluble | Similar to dichloromethane, it is a versatile solvent for organic compounds. |

| Tetrahydrofuran (THF) | Medium | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide variety of compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow